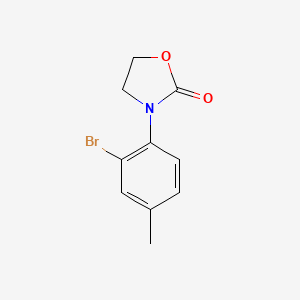

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one

描述

属性

IUPAC Name |

3-(2-bromo-4-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-7-2-3-9(8(11)6-7)12-4-5-14-10(12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSAZZKXQHVWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCOC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651032 | |

| Record name | 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-68-6 | |

| Record name | 3-(2-Bromo-4-methylphenyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation of Oxazolidinone with 2-(2-Bromo-4-methylphenyl)acetyl Chloride

A key approach involves the acylation of oxazolidin-2-one derivatives using 2-(2-bromo-4-methylphenyl)acetyl chloride as the acylating agent. This method is well-documented in synthetic protocols employing chiral auxiliaries.

Procedure Summary:

Preparation of Acyl Chloride: 2-(2-Bromo-4-methylphenyl)acetic acid is converted to its corresponding acyl chloride by reaction with oxalyl chloride in dichloromethane with catalytic DMF at room temperature. The acyl chloride is obtained as a colorless oil in quantitative yield and used directly without purification.

Acylation Reaction: The acyl chloride is reacted with (4R)-4-benzyloxazolidin-2-one in tetrahydrofuran (THF) at low temperature (-78 °C). The oxazolidinone is first deprotonated with n-butyllithium to form the corresponding lithium enolate, which then undergoes nucleophilic acyl substitution with the acyl chloride.

Workup and Purification: After stirring and gradual warming to room temperature, the reaction is quenched with saturated ammonium chloride solution. The organic layer is extracted, dried, and concentrated. The crude product is purified by flash chromatography to yield the desired oxazolidinone derivative as a viscous, colorless oil.

Yield and Characterization: The yield reported is approximately 85%. Characterization by ^1H and ^13C NMR confirms the structure, showing signals consistent with the aromatic protons, oxazolidinone ring, and methyl substituent.

This method provides a reliable and high-yield route to the target compound or its chiral derivatives, useful for further stereoselective transformations.

Reduction and Cyclization Strategies Using Borohydride Reagents

Reduction of ketone intermediates followed by cyclization is another strategy reported in related oxazolidinone syntheses:

Starting Material: Ketones such as 2-bromo-2'-methylpropiophenone serve as precursors.

Reduction: Sodium borohydride or potassium borohydride is used in alcoholic solvents (ethanol or ethanol/acetic acid mixtures) at low temperatures (0–15 °C) to reduce ketones to alcohols.

Cyclization: The reduced intermediates undergo intramolecular cyclization to form the oxazolidinone ring, often facilitated by acid or base catalysis.

Isolation: The products are isolated by extraction, washing, drying, and recrystallization from solvents such as isopropyl alcohol or diethyl ether.

Yields: Yields vary but can be moderate to good (e.g., 53–81% in some examples), depending on reaction conditions and purification steps.

Notes: This method is adaptable and can be applied to various substituted phenyl ketones to obtain corresponding oxazolidinones.

Visible-Light Promoted Three-Component Tandem Reaction (Emerging Method)

Although more focused on oxazolidin-2-imine derivatives, visible-light promoted radical reactions represent a novel approach to oxazolidinone synthesis, potentially adaptable to bromo-substituted phenyl derivatives:

Reaction Components: Aryl allylamines, isocyanates, and radical precursors under visible-light irradiation.

Mechanism: Radical addition followed by cyclization forms the oxazolidinone ring under mild conditions.

Advantages: Mild reaction conditions, good functional group tolerance, and potential for diverse substitution patterns.

Current Status: This method is primarily demonstrated for difluoromethylated oxazolidin-2-imines but shows promise for related oxazolidinone compounds with aromatic substitutions.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation with Acyl Chloride | 2-(2-Bromo-4-methylphenyl)acetyl chloride, (4R)-4-benzyloxazolidin-2-one, n-BuLi, THF, -78 °C to RT | Oxazolidinone derivative (oil/crystals) | ~85 | High yield, stereoselective potential |

| Reduction & Cyclization | Ketone precursor, NaBH4 or KBH4, EtOH/AcOH, acid/base catalysis | Oxazolidinone (solid/crystals) | 50–80 | Classical method, requires careful temperature control |

| Visible-Light Tandem Reaction | Aryl allylamines, isocyanates, radical precursors, visible light | Oxazolidin-2-imine derivatives | Variable | Mild, novel, potential for medicinal chemistry |

Research Findings and Notes

The acylation method using chiral oxazolidinones allows for stereochemical control, which is valuable for pharmaceutical applications.

Reduction methods require careful control of temperature and reagent addition rates to avoid side reactions and optimize yield.

Emerging photochemical methods offer environmentally friendly and mild alternatives but require further development for bromo-substituted phenyl oxazolidinones.

Purification typically involves chromatographic techniques and recrystallization to achieve high purity.

Characterization by NMR, melting point, and sometimes X-ray crystallography is essential to confirm structure and stereochemistry.

化学反应分析

Types of Reactions: 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The bromo group can be oxidized to a carboxylic acid derivative.

Reduction: The oxazolidinone ring can be reduced to yield a corresponding amine.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like sodium azide or potassium iodide are used in substitution reactions.

Major Products Formed:

Oxidation: 2-Bromo-4-methylbenzoic acid

Reduction: this compound amine

Substitution: Various substituted bromo derivatives

科学研究应用

Medicinal Chemistry Applications

Anticoagulant Activity

Recent studies have highlighted the potential of oxazolidinone derivatives, including 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, as anticoagulant agents. A series of derivatives were synthesized and evaluated for their ability to inhibit thrombin formation and prolong clotting time in vivo. The results indicated that these compounds exhibited significant clot lysis activity compared to standard anticoagulants like heparin .

Table 1: Anticoagulant Activity of Oxazolidinone Derivatives

| Compound | Clot Lysis Activity (%) | Clotting Time (s) |

|---|---|---|

| This compound | 41% | 130 |

| Heparin | 38% | 110 |

| Other derivatives | Varied (11%-38%) | Varied |

Antidiabetic Properties

The oxazolidinone scaffold has also been explored for its antidiabetic properties. Research indicates that certain derivatives exhibit hypoglycemic effects, making them potential candidates for diabetes management . The mechanism involves the modulation of glucose metabolism pathways.

Structural Studies and Molecular Docking

Molecular Docking Studies

Molecular docking studies have demonstrated that oxazolidinones can bind effectively to target proteins involved in various diseases. For instance, docking simulations revealed that this compound showed high affinity towards factor Xa, a key player in the coagulation cascade. This suggests its potential as a therapeutic agent in managing thrombotic disorders .

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Synthesis of precursor | 2-(2-Bromo-4-methylphenyl)acetic acid + oxalyl chloride | Quantitative |

| Formation of oxazolidinone | (4R)-4-benzyloxazolidin-2-one + n-BuLi | 85% |

Case Studies

Case Study: Antithrombotic Efficacy

A study published in a peer-reviewed journal evaluated the antithrombotic efficacy of a series of oxazolidinones, including our compound of interest. The study involved both in vitro and in vivo assessments where the compound significantly prolonged clotting times and demonstrated effective clot lysis compared to traditional anticoagulants .

Case Study: Antidiabetic Effects

Another research effort focused on the antidiabetic effects of oxazolidinones. The study found that certain derivatives improved insulin sensitivity and reduced blood glucose levels in diabetic animal models, suggesting a promising avenue for further investigation into their therapeutic potential .

作用机制

The mechanism by which 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

相似化合物的比较

Key Structural Features :

- Oxazolidinone core: Confers rigidity and hydrogen-bonding capacity due to the carbonyl group.

- 2-Bromo-4-methylphenyl substituent : The bromine atom acts as a leaving group, while the methyl group enhances lipophilicity.

The compound is listed in commercial catalogs (e.g., Combi-Blocks) with a purity of 95% but is currently marked as discontinued .

Comparison with Similar Compounds

Halogenated 1,3-Oxazolidin-2-one Derivatives

Halogenated oxazolidinones are critical in medicinal and synthetic chemistry due to their reactivity and bioactivity.

Key Differences :

- Reactivity: Bromine at the phenyl ring (target compound) facilitates aromatic substitution, while bromomethyl or bromopropanoyl groups enable alkylation or acylation .

- Solubility : Hydroxymethyl (CAS 885951-58-6) and methoxy (CAS 121082-86-8) substituents improve aqueous solubility compared to the lipophilic methyl group in the target compound .

Nitro-Substituted 1,3-Oxazolidin-2-ones

Nitro groups are common in antimicrobial agents and serve as precursors for amino derivatives.

Comparison with Target Compound :

Aromatic and Heterocyclic-Substituted Derivatives

Substituents like naphthyl or morpholine groups modulate electronic and steric properties.

Key Differences :

生物活性

3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a brominated aromatic ring and an oxazolidinone core, which contribute to its potential pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various pathogens, including both gram-positive and gram-negative bacteria. For instance:

- Staphylococcus aureus : The compound shows effective inhibition of growth, indicating potential as an antibiotic agent.

- Escherichia coli : Similar inhibitory effects have been observed, further supporting its antimicrobial potential.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound demonstrates notable anti-inflammatory effects . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxazolidinone ring structure allows binding to bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of other antibiotics in the oxazolidinone class.

- Cytokine Modulation : The presence of the bromo and methyl groups may enhance binding affinity to receptors involved in inflammatory pathways, leading to reduced cytokine production (e.g., TNF-alpha and IL-6).

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

- Animal Model for Infection : In murine models infected with resistant strains of S. aureus, administration of the compound resulted in a significant reduction in bacterial load compared to control groups.

- Inflammation Model : In carrageenan-induced paw edema models, treatment with the compound led to a marked decrease in edema formation, indicating its anti-inflammatory potential.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-(4-Bromophenyl)-1,3-oxazolidin-2-one and 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one, this compound exhibits superior antimicrobial activity while maintaining comparable anti-inflammatory effects. The bromo and methyl substitutions appear crucial for enhancing biological activity due to their ability to modulate interactions with target proteins.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| 3-(4-Bromophenyl)-1,3-oxazolidin-2-one | Moderate | Moderate |

| 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one | Low | High |

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxazolidinones for their antibacterial properties, this compound was found to be more effective than its analogs against multi-drug resistant strains of S. aureus. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. Results indicated that treatment significantly reduced paw swelling compared to untreated controls, suggesting its potential for treating inflammatory conditions.

常见问题

Basic Questions

Q. What are the key synthetic routes for 3-(2-Bromo-4-methylphenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

- The compound is synthesized via cyclization of brominated aromatic precursors with oxazolidinone intermediates. Key steps include nucleophilic substitution at the brominated aryl position and subsequent ring closure. Optimization involves controlling temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF or THF) to minimize side reactions like hydrolysis. Reaction progress is monitored via TLC or LC-MS, and purification is achieved using column chromatography with silica gel .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystals are grown via slow evaporation in solvents like ethyl acetate. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and structure solution employs direct methods in SHELXS. Refinement with SHELXL incorporates anisotropic displacement parameters and hydrogen bonding networks. WinGX and ORTEP-3 are used for visualization and validation of thermal ellipsoids and bond geometries .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its potential as an antimicrobial agent?

- SAR studies focus on modifying the bromo-methylphenyl substituent and oxazolidinone ring. Key parameters include:

- Substituent position : Comparing 2-bromo-4-methyl vs. 3-bromo-5-methyl analogs to assess steric and electronic effects on bacterial ribosome binding.

- Ring saturation : Testing dihydro-oxazolidinone derivatives for conformational flexibility.

- Bioassay design : Minimum inhibitory concentration (MIC) assays against Gram-positive strains (e.g., S. aureus) under standardized CLSI guidelines. Data is analyzed using multivariate regression to link structural features to activity .

Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?

- Discrepancies in bond lengths or angles often arise from dynamic effects (e.g., crystal packing) not captured in gas-phase DFT calculations. To resolve this:

- Perform periodic DFT simulations (e.g., VASP) incorporating crystal lattice parameters.

- Compare experimental (SC-XRD) and computed Hirshfeld surfaces to identify intermolecular interactions affecting geometry.

- Validate computational models using high-resolution (<1.0 Å) datasets and refine with SHELXL’s TWIN and HKLF5 commands for twinned crystals .

Q. What strategies are effective for designing derivatives with enhanced metabolic stability?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methyl position to reduce CYP450-mediated oxidation.

- Isosteric replacement : Replace the oxazolidinone oxygen with sulfur (thiazolidinone) to alter metabolic pathways.

- Prodrug approach : Synthesize phosphate esters at the 5-hydroxymethyl position (inspired by tedizolid prodrugs) to improve aqueous solubility and delay hepatic clearance .

Q. What mechanistic insights guide its participation in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The bromine atom serves as a leaving group in palladium-catalyzed couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos Pd G3 for sterically hindered partners.

- Base optimization : K₂CO₃ in THF/water mixtures balances reactivity and side-product formation.

- Monitoring intermediates : Use in situ IR spectroscopy to track oxidative addition of Pd⁰ to the C-Br bond .

Q. How can computational methods predict its reactivity in nucleophilic substitution reactions?

- DFT calculations : Compute Fukui indices (using Gaussian 16) to identify electrophilic centers on the aromatic ring.

- Solvent modeling : Conduct implicit solvent (SMD) simulations to assess solvation effects on transition states.

- Kinetic isotope effects (KIE) : Compare computed vs. experimental KIE values to validate mechanistic pathways (e.g., SNAr vs. radical pathways) .

Q. What experimental protocols assess its stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; analyze degradation products via HPLC-QTOF.

- Photostability : Expose to UV light (λ = 254 nm) and monitor decomposition using UV-Vis spectroscopy.

- Thermal stability : Perform TGA-DSC to determine decomposition thresholds (>150°C typical for oxazolidinones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。